5-Me-dC(Ac) amidite

説明

BenchChem offers high-quality 5-Me-dC(Ac) amidite suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Me-dC(Ac) amidite including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

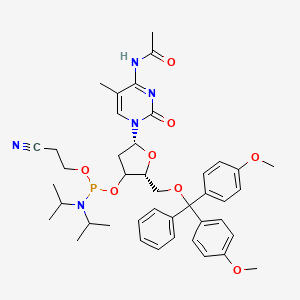

C42H52N5O8P |

|---|---|

分子量 |

785.9 g/mol |

IUPAC名 |

N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]acetamide |

InChI |

InChI=1S/C42H52N5O8P/c1-28(2)47(29(3)4)56(53-24-12-23-43)55-37-25-39(46-26-30(5)40(44-31(6)48)45-41(46)49)54-38(37)27-52-42(32-13-10-9-11-14-32,33-15-19-35(50-7)20-16-33)34-17-21-36(51-8)22-18-34/h9-11,13-22,26,28-29,37-39H,12,24-25,27H2,1-8H3,(H,44,45,48,49)/t37?,38-,39-,56?/m1/s1 |

InChIキー |

YFUQEQDYBKCNTE-JVPMPJDISA-N |

異性体SMILES |

CC1=CN(C(=O)N=C1NC(=O)C)[C@H]2CC([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N |

正規SMILES |

CC1=CN(C(=O)N=C1NC(=O)C)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N |

製品の起源 |

United States |

Engineering Epigenetic Oligonucleotides: A Technical Guide to 5-Methyl-2'-deoxycytidine Acetyl Phosphoramidite

Executive Summary & Chemical Identity

In the rapidly evolving fields of epigenetic research, therapeutic antisense oligonucleotides (ASOs), and molecular diagnostics, the precision of synthetic DNA modifications is paramount. Among these modifications, 5-Methyl-2'-deoxycytidine (5-Me-dC) stands out as a critical building block. Specifically, the acetyl-protected variant—N4-Acetyl-5'-O-DMT-5-methyl-2'-deoxycytidine 3'-CE phosphoramidite (CAS: 1873306-74-1) —solves a fundamental chemical conflict in solid-phase oligonucleotide synthesis: the need to protect the exocyclic amine during chain elongation without requiring harsh deprotection conditions that destroy sensitive downstream modifications[].

Molecular Specifications

-

Chemical Name: N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]acetamide[]

-

CAS Number: 1873306-74-1[]

-

Molecular Formula: C₄₂H₅₂N₅O₈P[]

-

Molecular Weight: 785.86 g/mol []

-

Purity Standard: ≥98% by HPLC (Required for therapeutic and diagnostic applications)[]

The Biological and Biophysical Rationale

Epigenetic Significance

5-Methylcytosine (5mC) is widely recognized as the "fifth base" of DNA, playing an essential role in the heritable control of gene expression, predominantly localizing within CpG islands[2]. In vivo, specialized DNA methyltransferases (DNMTs) install this mark. More importantly, 5mC is the direct substrate for Ten-Eleven Translocation (TET) enzymes, which drive active DNA demethylation by iteratively oxidizing 5mC into 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC)[2][3].

TET-mediated active DNA demethylation pathway.

Thermodynamic Duplex Stabilization

Beyond epigenetics, 5-Me-dC is heavily utilized in ASO design. The causality behind this choice lies in thermodynamics: the hydrophobic nature of the C5-methyl group expels water molecules from the major groove of the DNA duplex[4]. This entropy-driven process elicits enhanced target binding, increasing the melting temperature (Tm) of the oligonucleotide-target duplex by approximately +0.5°C per 5-Me-dC incorporation compared to unmethylated cytidine[4].

The Chemical Rationale: Why N4-Acetyl Protection?

In standard phosphoramidite chemistry, the exocyclic amine of cytidine is protected with a Benzoyl (Bz) group. While robust, removing a benzoyl group requires harsh ammonolysis (e.g., concentrated NH₄OH at 55°C for 8–16 hours).

The Problem: If an oligonucleotide contains highly sensitive epigenetic bases (like 5fC or 5caC) or delicate fluorophores, these harsh alkaline conditions will induce degradation, base-cleavage, or unwanted side reactions[2].

The Solution: The N4-Acetyl (Ac) protecting group (CAS 1873306-74-1) is significantly more electrophilic and labile than the benzoyl group[]. This allows for "UltraMild" deprotection strategies , utilizing reagents like potassium carbonate in methanol (K₂CO₃/MeOH) at room temperature[2]. This ensures that the structural integrity of the entire oligonucleotide—including fragile downstream modifications—is perfectly preserved.

Quantitative Comparison of Cytidine Amidites

| Parameter | Standard 5-Me-dC(Bz) | 5-Me-dC(Ac) (CAS 1873306-74-1) |

| Exocyclic Amine Protection | Benzoyl (Bz) | Acetyl (Ac) |

| Primary Deprotection Reagent | NH₄OH (Aqueous Ammonia) | 0.05 M K₂CO₃ in Methanol |

| Deprotection Kinetics | 55°C for 8-16 hours | Room Temperature for 4 hours |

| Compatibility with 5fC / 5caC | Incompatible (Induces Degradation) | Highly Compatible (UltraMild) |

| Duplex Stability (ΔTm) | +0.5°C per insertion | +0.5°C per insertion |

Experimental Methodology: Self-Validating Synthesis Protocol

To ensure high-fidelity incorporation of 5-Me-dC(Ac) into synthetic oligonucleotides, the following step-by-step protocol must be executed. This workflow is designed as a self-validating system, where each step includes a specific analytical checkpoint to guarantee causality and experimental trust.

Step 1: Reagent Preparation & Moisture Control

-

Action: Dissolve the 5-Me-dC(Ac) phosphoramidite in anhydrous acetonitrile to achieve a 0.1 M concentration.

-

Causality: Phosphoramidites are highly susceptible to moisture-induced hydrolysis, which converts the reactive P(III) species into an unreactive H-phosphonate.

-

Validation: Perform Karl Fischer titration on the diluent. Proceed only if H₂O < 30 ppm.

Step 2: Coupling Phase

-

Action: Co-deliver the 0.1 M amidite solution and an acidic activator (e.g., 0.25 M 5-Ethylthio-1H-tetrazole) to the solid support for 3 to 6 minutes.

-

Causality: The activator protonates the diisopropylamino group, generating a highly reactive tetrazolide intermediate that rapidly attacks the 5'-hydroxyl of the growing oligonucleotide chain.

-

Validation: Monitor the trityl cation (DMT⁺) release during the subsequent detritylation step via UV-Vis spectroscopy at 498 nm. A calculated coupling efficiency of >98.5% validates the step.

Step 3: Capping Phase

-

Action: Flush the column with Acetic Anhydride (Cap A) and N-Methylimidazole (Cap B).

-

Causality: Any unreacted 5'-hydroxyl groups must be permanently acetylated to prevent the formation of (n-1) deletion sequences, which are notoriously difficult to purify away from the full-length product.

Step 4: Oxidation Phase

-

Action: Treat the support with 0.02 M Iodine in THF/Pyridine/Water.

-

Causality: The unstable phosphite triester linkage P(III) is oxidized to a stable phosphate triester P(V), locking the internucleotide bond in place.

Step 5: Cleavage and UltraMild Deprotection

-

Action: Cleave the oligonucleotide from the solid support and remove the N4-acetyl protecting groups by incubating the support in 0.05 M K₂CO₃ in Methanol for 4 hours at room temperature[2].

-

Causality: The acetyl group is cleaved via transesterification rather than harsh ammonolysis, preserving downstream sensitive modifications[2].

-

Validation: Analyze the crude product via ESI-MS or MALDI-TOF. The exact mass match and the absence of a +42 Da mass shift confirms complete deacetylation without base degradation.

Solid-phase oligonucleotide synthesis cycle using UltraMild chemistry.

Advanced Applications in Diagnostics and Therapeutics

-

Therapeutic Antisense Oligonucleotides (ASOs): Unmethylated CpG motifs in synthetic DNA are recognized by Toll-like receptor 9 (TLR9), triggering a strong innate immune response. By substituting standard dC with 5-Me-dC, drug developers can effectively "cloak" the ASO from the immune system while simultaneously increasing its binding affinity to the target mRNA[4].

-

Epigenetic MRI (eMRI): Advanced non-invasive brain imaging techniques rely on stable isotope labeling. Custom oligonucleotides synthesized with isotope-labeled 5-Me-dC phosphoramidites are used as highly specific calibration standards to map DNA methylation dynamics in intact brain hemispheres via 13C-Magnetic Resonance Spectroscopic Imaging[5].

References

- Thermo Scientific 5me-dC Phosphoramidite, standard grade, serum vial bottle 5 g | Buy Online | Thermo Scientific™ | Fisher Scientific. fishersci.

- CAS 1873306-74-1 (N4-Acetyl-2'-deoxy-5'-O-DMT-5-methylcytidine 3'-CE phosphoramidite). bocsci.com.

- DNA methylation Epigenetic Oligonucleotide - Bio-Synthesis. biosyn.com.

- Epigenetic MRI: Noninvasive Imaging of DNA Methylation in the Brain | bioRxiv. biorxiv.org.

- gLEN REsEaRch EPigENEtic BasEs REPORt. glenresearch.com.

Sources

Optimizing Solid-Phase Oligonucleotide Synthesis: A Technical Analysis of 5-Me-dC(Ac) vs. 5-Me-dC(Bz) Phosphoramidites

Executive Summary

The incorporation of 5-methyl-2'-deoxycytidine (5-Me-dC) into synthetic oligonucleotides is a fundamental technique in the development of antisense therapeutics, diagnostic hybridization probes, and epigenetic models. The addition of a C5-methyl group increases the hydrophobicity of the nucleic acid duplex, which helps exclude water molecules from the major groove and enhances thermodynamic stability, typically raising the melting temperature (Tm) by 1.3°C to 1.5°C per insertion[1][2].

While the nucleobase modification itself is standardized, the choice of the exocyclic amine (N4) protecting group on the phosphoramidite—specifically Acetyl (Ac) versus Benzoyl (Bz) —profoundly dictates the synthesis workflow, deprotection kinetics, and ultimate purity of the final oligonucleotide[2]. This whitepaper explores the chemical mechanics, transamination risks, and experimental protocols associated with these two distinct amidites.

The Chemical Mechanics of N4-Protection

During phosphoramidite-based solid-phase oligonucleotide synthesis, the exocyclic primary amines of nucleobases must be protected to prevent unwanted branching or phosphitylation.

5-Me-dC(Bz): The Historical Standard

The Benzoyl (Bz) protecting group has served as the traditional standard for 5-Me-dC protection[2]. The benzoyl moiety is highly stable and provides robust protection during iterative coupling cycles. However, its chemical stability necessitates relatively harsh and prolonged deprotection conditions. Complete removal of the benzoyl group requires treatment with concentrated ammonium hydroxide (NH4OH) at 55°C for 8 to 17 hours[3]. Furthermore, the benzoyl group is entirely incompatible with UltraMild deprotection conditions (e.g., potassium carbonate in methanol), as it resists cleavage under these milder parameters[2].

5-Me-dC(Ac): The Modern Solution

The Acetyl (Ac) protecting group was introduced to accommodate high-throughput, rapid-cleavage, and UltraMild synthesis strategies[2][4]. The acetyl carbonyl is less sterically hindered and more electrophilic than its benzoyl counterpart, making it highly labile to nucleophilic attack by deprotection reagents. This allows for rapid deprotection and full compatibility with sensitive oligonucleotide modifications that cannot withstand prolonged heating in strong bases[4].

The Causality of Transamination in Fast Deprotection

To accelerate oligonucleotide synthesis, laboratories frequently utilize AMA —a 1:1 (v/v) mixture of 28% aqueous ammonium hydroxide and 40% aqueous methylamine[5]. AMA drastically reduces deprotection time from overnight to just 10 minutes at 65°C[3].

However, subjecting 5-Me-dC(Bz) to AMA introduces a critical failure mode: N4-Methyl Transamination [2].

The Mechanism of Transamination

Methylamine is a highly aggressive nucleophile. During the deprotection of the benzoyl group, competitive reaction pathways emerge. The desired pathway is the nucleophilic attack on the benzoyl carbonyl to yield the unprotected 5-Me-dC. However, methylamine can alternatively attack the C4 carbon of the pyrimidine ring. This nucleophilic aromatic substitution displaces the benzamide leaving group, covalently attaching the methylamine to the N4 position.

This side reaction generates a 5-Methyl-N4-methyl-dC mutation at a rate of approximately 4% to 7% per 5-Me-dC insertion[1][2]. In therapeutic development, a 7% mutation rate per modified base is catastrophic for sequence fidelity and target binding.

Why Acetyl Prevents Transamination

5-Me-dC(Ac) circumvents this side reaction entirely[2]. Because the acetyl carbonyl is significantly more reactive than the benzoyl carbonyl, the kinetics of the reaction heavily favor the attack on the protecting group rather than the C4 carbon. The methylamine nucleophile rapidly and exclusively attacks the acetyl carbonyl, resulting in clean hydrolysis without any detectable N4-methyl transamination[2].

Figure 1: Reaction pathways and transamination risks of 5-Me-dC amidites during deprotection.

Quantitative Comparison

The following table summarizes the operational parameters and compatibility profiles of both amidites to guide experimental design.

| Parameter | 5-Me-dC(Bz) | 5-Me-dC(Ac) |

| Protecting Group | Benzoyl (Bz) | Acetyl (Ac) |

| Standard Deprotection | NH4OH, 55°C, 8–17h[3] | NH4OH, 55°C, 8–17h |

| Fast Deprotection (AMA) | Incompatible (Causes Mutation) | Compatible (10 min, 65°C)[1] |

| Transamination Risk | ~4–7% mutation with AMA[1][2] | 0%[2] |

| UltraMild Compatibility | Incompatible[2] | Compatible[2][4] |

| Duplex Stabilization | +1.3°C to 1.5°C per insert[1][2] | +1.3°C to 1.5°C per insert[1][2] |

Self-Validating Experimental Protocol: AMA Deprotection Workflow

To achieve high-throughput synthesis without compromising sequence fidelity, researchers must adopt a systemic approach when utilizing AMA. The following protocol ensures clean incorporation of 5-Me-dC using the Acetyl-protected amidite.

Phase 1: Reagent Preparation

-

Amidite Dilution : Dissolve 5-Me-dC(Ac)-CE Phosphoramidite in anhydrous acetonitrile to a standard concentration of 0.1 M[1]. Ensure the water content of the diluent is strictly <30 ppm to prevent degradation of the phosphoramidite.

-

Protecting Group Matching : When using AMA, ensure that all other standard phosphoramidites on the synthesizer are AMA-compatible (e.g., use Ac-dC instead of Bz-dC, and dmf-dG instead of ibu-dG) to prevent transamination across the entire sequence.

-

AMA Preparation : Prepare a fresh 1:1 (v/v) mixture of 28% aqueous Ammonium Hydroxide and 40% aqueous Methylamine[5].

Phase 2: Automated Solid-Phase Synthesis

-

Coupling : Execute standard coupling cycles on the automated DNA synthesizer. The coupling efficiency and required contact time for 5-Me-dC(Ac) are identical to standard dC amidites; no programmatic changes are necessary[1].

-

Oxidation & Capping : Proceed with standard iodine-based oxidation and acetic anhydride capping.

Phase 3: Cleavage and Deprotection

-

Support Cleavage : Following the final detritylation, flush the solid support (CPG or Macroporous Polystyrene) with the AMA reagent at room temperature for 10 minutes to cleave the oligonucleotide from the linker.

-

Base Deprotection : Transfer the eluted oligonucleotide/AMA solution to a tightly sealed, pressure-rated vial. Incubate the solution at 65°C for exactly 10 minutes[3].

-

Causality Check: The high electrophilicity of the acetyl group ensures that the methylamine strictly hydrolyzes the protecting group, leaving the C4 position intact[2].

-

-

Quenching : Rapidly cool the vial on ice for 5 minutes to halt all chemical activity. Evaporate the AMA reagent using a centrifugal vacuum concentrator (SpeedVac).

Phase 4: Self-Validating Quality Control

-

RP-HPLC Analysis : Analyze the crude oligonucleotide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

Validation Criteria : The chromatogram should yield a single, sharp product peak. If transamination had occurred (e.g., if a Bz-protected amidite was mistakenly used), a distinct secondary peak representing the +14 Da N4-methyl mutant would resolve adjacent to the main product peak at an abundance of ~5-7%[2]. The absence of this secondary peak validates the success of the Ac-protection strategy.

References

Sources

Thermodynamic Stabilization of Nucleic Acids via 5-Methylcytosine (5-Me-dC): Mechanisms and Applications

Executive Summary

The modification of cytosine to 5-Methylcytosine (5-Me-dC) is a critical tool in nucleic acid engineering, offering a predictable method to increase the melting temperature (

The Physicochemical Mechanism of Stabilization

To effectively utilize 5-Me-dC, one must understand why it stabilizes the double helix. The stabilization is not due to stronger hydrogen bonding between Guanine and Cytosine. Instead, it arises from vertical interactions and solvent effects.

1.1 Base Stacking (Enthalpic Contribution)

The methyl group at the C5 position of the cytosine ring projects into the major groove of the B-form DNA helix. This additional bulk increases the surface area available for van der Waals forces between adjacent base pairs (vertical stacking).

-

Polarizability: The methyl group increases the polarizability of the base, enhancing the London dispersion forces between stacked bases.

-

Geometry: The methyl group facilitates a slight overwinding of the helix in certain contexts (e.g., CpG steps), optimizing the stacking geometry.

1.2 The Hydrophobic Effect (Entropic Contribution)

The major groove of DNA is lined with ordered water molecules.

-

Water Release: The hydrophobic methyl group displaces these ordered water molecules into the bulk solvent.

-

Entropy Gain: The release of constrained water molecules increases the total entropy of the system (

), which is thermodynamically favorable for duplex formation.

1.3 Visualizing the Mechanism

The following diagram illustrates the causal pathway of 5-Me-dC stabilization.

Figure 1: Mechanistic pathway of DNA stabilization via 5-Methylcytosine modification.

Quantitative Analysis: Tm Impact

The magnitude of

| Nucleic Acid Context | Modification | Approx.[1][2][3][4][5][6][7][8] | Mechanism Dominance |

| DNA:DNA Duplex | dC | +0.5°C to +1.3°C | Base Stacking (Enthalpy) |

| DNA:RNA Hybrid | dC | +0.5°C to +1.0°C | Stacking & Structure |

| Triplex DNA | dC | +3.0°C to +10.0°C * | pH Independence & Entropy |

*Note: In triplex formation, 5-Me-dC also extends the pH range of stability by elevating the pKa of N3, facilitating Hoogsteen pairing at neutral pH.

Strategic Applications in R&D

3.1 High-Performance Primer Design

In PCR, 5-Me-dC is used to increase the

-

Use Case: Amplifying AT-rich regions where a standard primer would be too long (prone to secondary structures) to achieve the annealing temperature (

) of 60°C. -

Design Rule: Replace dC with 5-Me-dC in the 5' or central region. Avoid the 3' end if using polymerases sensitive to methylation (though Taq is generally tolerant).

3.2 Molecular Beacons and Probes

For hybridization probes, specificity is governed by the difference in

-

Strategy: Using 5-Me-dC allows for shorter probes with higher

. Shorter probes are more sensitive to single-base mismatches (SNPs) because a single mismatch disrupts a larger percentage of the total stacking energy.

3.3 Therapeutic Oligonucleotides (Gapmers)

In antisense drug development, 5-Me-dC is often combined with phosphorothioate backbones.

-

Benefit: It mitigates the immune stimulation (CpG motifs are less immunogenic when methylated) while enhancing nuclease resistance and duplex stability.

Experimental Protocol: Validating Tm Increase

To verify the stabilization effect of 5-Me-dC in your specific sequence context, a UV thermal denaturation experiment is the gold standard.

4.1 Materials

-

Buffer: 10 mM Sodium Phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0 (Standard melting buffer).

-

Oligos: Unmodified Control (Sequence A) and Modified Target (Sequence A with 5-Me-dC).

-

Instrument: UV-Vis Spectrophotometer with Peltier temperature control (e.g., Cary 3500, Beckman DU-800).

4.2 Workflow

Figure 2: Workflow for UV thermal denaturation analysis.

4.3 Step-by-Step Methodology

-

Preparation: Dilute complementary strands to 2 µM in the melting buffer. Ensure the 5-Me-dC strand and the unmodified control are prepared in identical buffers to avoid salt-induced artifacts.

-

Annealing: Heat samples to 95°C for 5 minutes to denature, then cool slowly (1°C/min) to room temperature to ensure proper duplex formation.

-

Ramp: Place cuvettes in the spectrophotometer. Ramp temperature from 20°C to 90°C at a rate of 0.5°C or 1.0°C per minute .

-

Detection: Monitor Absorbance at 260 nm (

). -

Calculation:

-

Plot

vs. Temperature. -

Calculate the first derivative (

). The peak of this derivative curve corresponds to the -

Compare the

of the 5-Me-dC duplex against the unmodified control.

-

Troubleshooting & Limitations

-

Polymerase Stalling: While Taq polymerase generally reads through 5-Me-dC, some high-fidelity proofreading enzymes may stall or exhibit reduced processivity. Always validate enzyme compatibility if the modified oligo serves as a template.

-

G-Quadruplexes: In G-rich sequences, C-rich complements modified with 5-Me-dC can inadvertently stabilize i-motif structures (pH dependent), potentially competing with duplex formation.

-

Over-Stabilization: In mismatch discrimination assays, too much stabilization (e.g., full substitution) can reduce specificity. Use 5-Me-dC sparsely to achieve the target

.

References

-

Thermodynamics of 5-Me-dC Stabilization MDPI. (2021). Combined Effects of Methylated Cytosine and Molecular Crowding on the Thermodynamic Stability of DNA Duplexes. [Link][9]

-

Triplex vs Duplex Stability Xodo, L. E., et al. (1991). Effect of 5-methylcytosine on the stability of triple-stranded DNA--a thermodynamic study. Nucleic Acids Research.[2][8] [Link]

-

Base Stacking Mechanisms Sowers, L. C., et al. (1988). Equilibrium and kinetic analysis of the interaction of 5-methylcytosine with the DNA double helix. Biochemistry. [Link]

-

Primer Design Applications Lebedev, Y., et al. (1996). Oligonucleotides containing 2-aminoadenine and 5-methylcytosine are more effective as primers for PCR and sequencing. Genetic Analysis: Biomolecular Engineering. [Link]

-

UV Melting Protocol Standards Mergny, J. L., & Lacroix, L. (2003). Analysis of thermal melting curves. Oligonucleotides. [Link]

Sources

- 1. 5-hydroxymethylcytosine: a stable or transient DNA modification? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lecture-notes.tiu.edu.iq [lecture-notes.tiu.edu.iq]

- 3. Chemical discrimination between dC and 5MedC via their hydroxylamine adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Development and comparison of a Primer-Probe Energy Transfer based assay and a 5' conjugated Minor Groove Binder assay for sensitive real-time PCR detection of infectious laryngotracheitis virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. the-dna-universe.com [the-dna-universe.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Technical Guide: The Role of 5-Me-dC in Epigenetic Gene Silencing

Executive Summary

5-Methyl-2'-deoxycytidine (5-Me-dC) is the "fifth base" of the genome, serving as the primary molecular effector of epigenetic gene silencing in mammals.[1][2] Unlike genetic mutations, 5-Me-dC modifications are reversible, making them high-value targets for therapeutic intervention in oncology and developmental disorders.

This guide analyzes the mechanistic causality of 5-Me-dC-mediated silencing, compares high-fidelity detection methodologies (Bisulfite vs. Enzymatic), and provides a self-validating protocol for antibody specificity—a critical quality gate often overlooked in chromatin immunoprecipitation (ChIP) workflows.

Part 1: Mechanistic Foundations of Silencing

The silencing capacity of 5-Me-dC is not intrinsic to the methyl group itself but arises from its ability to physically obstruct transcriptional machinery and recruit repressive complexes.

The Writer-Reader-Eraser Axis

-

Writers (DNMTs): DNA methyltransferases (DNMT1, DNMT3A, DNMT3B) catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to the C5 position of cytosine.[3]

-

Causality: DNMT3A/B establish de novo patterns during development, while DNMT1 maintains these patterns during replication by recognizing hemimethylated DNA via its UHRF1 interaction.

-

-

The Mark (5-Me-dC): The methyl group protrudes into the major groove of the DNA helix. This steric alteration prevents the binding of methylation-sensitive transcription factors (e.g., CTCF, c-Myc).

-

Readers (MBDs): The primary silencing force is the recruitment of Methyl-CpG Binding Domain (MBD) proteins (MeCP2, MBD1, MBD2).

-

Effector Complex (NuRD): MBDs recruit the Nucleosome Remodeling and Deacetylase (NuRD) complex. NuRD contains Histone Deacetylases (HDAC1/2) which remove acetyl groups from histone tails (H3K9ac), leading to chromatin compaction (heterochromatinization) and stable gene silencing.

Pathway Visualization

The following diagram illustrates the hierarchical recruitment mechanism leading to transcriptional repression.

Caption: Hierarchical pathway of 5-Me-dC mediated gene silencing, from enzymatic methylation to chromatin compaction.[4]

Part 2: Detection & Quantification Methodologies

Accurate mapping of 5-Me-dC is prerequisite to understanding its role. The field is shifting from chemical conversion (Bisulfite) to enzymatic conversion (EM-seq) to preserve DNA integrity.[5]

Comparative Analysis: Bisulfite vs. Enzymatic

Bisulfite sequencing (BS-Seq) has long been the gold standard but suffers from severe DNA degradation (up to 99% loss). Enzymatic Methyl-seq (EM-seq) utilizes a two-step enzymatic process (TET2/T4-BGT followed by APOBEC) to detect 5-mC without destructive heat/chemical treatment.[6]

| Feature | Bisulfite Sequencing (BS-Seq) | Enzymatic Methyl-seq (EM-seq) | Technical Implication |

| Conversion Mechanism | Chemical (Sodium Bisulfite) | Enzymatic (TET2 + APOBEC) | EM-seq preserves long reads. |

| DNA Damage | High (Fragmentation/Depurination) | Negligible | BS-Seq requires higher input DNA. |

| GC Coverage | Biased (Loss of GC-rich regions) | Balanced | EM-seq is superior for CpG islands. |

| 5-mC vs 5-hmC | Indistinguishable (Both read as C) | Indistinguishable | Both require oxidative BS (oxBS) or TAB-seq to differentiate. |

| Library Yield | Low | High | EM-seq preferred for cfDNA/single-cell. |

Workflow Visualization

The distinction in library preparation chemistry is critical for experimental design.

Caption: Comparison of chemical (Bisulfite) vs. enzymatic (EM-seq) conversion workflows for 5-Me-dC detection.

Part 3: Protocol – Validated Dot Blot for 5-Me-dC Specificity

Context: Many commercial antibodies cross-react between 5-mC and 5-hmC, leading to false positives in MeDIP-seq data. Objective: Establish a self-validating system to confirm antibody specificity before library preparation.

Reagents

-

Control DNA Oligos (70-mer):

-

C-Oligo: 100% Cytosine (Unmethylated).

-

5mC-Oligo: 100% 5-Methylcytosine.

-

5hmC-Oligo: 100% 5-Hydroxymethylcytosine.

-

-

Membrane: Positively charged Nylon membrane (Hybond-N+).

-

Blocking Buffer: 5% Non-fat dry milk in TBST.

Step-by-Step Methodology

-

DNA Preparation (The Variable Control):

-

Dilute each oligo to 100 ng/µL.

-

Prepare a 2-fold serial dilution series (100 ng, 50 ng, 25 ng, 12.5 ng, 6.25 ng) in TE buffer.

-

Why: Serial dilution allows determination of the limit of detection (LOD) and linearity of the signal.

-

-

Spotting:

-

Spot 1 µL of each dilution onto the Nylon membrane.

-

Include a "Loading Control" spot (Methylene Blue stainable DNA) to verify DNA retention.

-

UV crosslink (120 mJ/cm²) to covalently bind DNA.

-

-

Immunoblotting:

-

Block membrane for 1 hour at RT.

-

Incubate with primary anti-5-Me-dC antibody (1:1000) overnight at 4°C.

-

Critical Step: If testing specificity, run a parallel blot with anti-5-hmC.

-

-

Detection & Validation Logic (The "Self-Validating" System):

-

Develop using HRP-conjugated secondary antibody and ECL.

-

Pass Criteria: Signal is observed only in the 5mC-Oligo row.

-

Fail Criteria: Signal appears in the C-Oligo row (non-specific binding) or 5hmC-Oligo row (cross-reactivity).

-

Causality: This confirms that any signal in your downstream MeDIP-seq is truly derived from methylation and not hydroxymethylation or background noise.

-

Part 4: Therapeutic Implications (Epi-Drugs)

Targeting the 5-Me-dC machinery is a cornerstone of epigenetic therapy, particularly in Myelodysplastic Syndromes (MDS) and Acute Myeloid Leukemia (AML).

-

Mechanism of Action: DNMT inhibitors (DNMTi) like Azacitidine and Decitabine are cytidine analogs.

-

Causality:

References

-

Vertex Pharmaceuticals/NIH. (2025). Comprehensive comparison of enzymatic and bisulfite DNA methylation analysis in clinically relevant samples. National Institutes of Health. [Link]

-

Frontiers in Pharmacology. (2022). Recent progress in DNA methyltransferase inhibitors as anticancer agents.[3][4][7] Frontiers.[3] [Link]

-

Science. (2022).[8] MBD5 and MBD6 couple DNA methylation to gene silencing via the J-domain protein SILENZIO.[8] eScholarship/Science. [Link]

-

PubChem. (2025). 5-Methyl-2'-deoxycytidine Compound Summary. National Library of Medicine. [Link]

Sources

- 1. CAS 838-07-3: 5-Methyl-2′-deoxycytidine | CymitQuimica [cymitquimica.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Frontiers | Recent progress in DNA methyltransferase inhibitors as anticancer agents [frontiersin.org]

- 4. The Role of the DNA Methyltransferase Family and the Therapeutic Potential of DNMT Inhibitors in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. neb.com [neb.com]

- 7. Drug Development in Cancer CD BioSciences, Resource | CD BioSciences [epigenhub.com]

- 8. escholarship.org [escholarship.org]

Engineering Epigenetic DNA: A Technical Guide to 5-Me-dC and 5-hmC Phosphoramidite Applications

Executive Summary

The transition from standard genomic sequencing to high-resolution epigenetic profiling has fundamentally shifted the landscape of synthetic oligonucleotide chemistry. At the core of this shift are two critical cytosine modifications: 5-Methyl-2'-deoxycytidine (5-Me-dC) and 5-Hydroxymethyl-2'-deoxycytidine (5-hmC) . While 5-Me-dC has long been utilized to increase duplex stability in antisense oligonucleotides (ASOs) and study transcriptional silencing, the discovery of 5-hmC as the "sixth base"—an active intermediate in DNA demethylation—has necessitated new synthetic paradigms.

This whitepaper provides an in-depth mechanistic analysis of these two phosphoramidites, detailing their thermodynamic impacts on DNA, their biological applications, and self-validating protocols for their successful incorporation into synthetic oligonucleotides.

The Epigenetic Dichotomy: Mechanistic Impact on Duplex Stability

The addition of a single functional group to the C5 position of cytosine drastically alters the biophysical properties of the resulting DNA duplex. Understanding the causality behind these thermodynamic shifts is essential for rational drug design and probe development.

The Hydrophobic Effect of 5-Me-dC

Incorporating 5-Me-dC into an oligonucleotide increases the melting temperature (

The Steric and Polar Disruption of 5-hmC

Conversely, the oxidation of 5-Me-dC to 5-hmC by TET enzymes introduces a polar hydroxyl group (-OH). This modification reverts the duplex-stabilizing effects of methylation. The hydroxyl group alters the hydration shell within the major groove and introduces steric hindrance, which destabilizes the helix and reduces the melting temperature back to—or slightly below—that of unmodified cytosine. This structural relaxation is biologically critical, as it facilitates 2[2].

Quantitative Comparison

The following table summarizes the biophysical divergence between these modifications:

| Modification | Structural Alteration at C5 | Hydration Shell Impact | Duplex Thermal Stability ( | Primary Application |

| Unmodified (dC) | None | Standard | Baseline | Standard PCR / Cloning |

| 5-Me-dC | Hydrophobic Methyl (-CH_3) | Water exclusion, enhanced stacking | +0.5°C to +1.0°C | ASOs, Gene Silencing |

| 5-hmC | Polar Hydroxymethyl (-CH_2OH) | Increased polarity, steric clash | -0.5°C to 0°C (Reverts to baseline) | Epigenetic Profiling |

Biological Pathways & Target Applications

The biological relevance of these modifications is dictated by the active DNA demethylation pathway. DNA methyltransferases (DNMTs) write the 5-Me-dC mark, which is subsequently iteratively oxidized by Ten-Eleven Translocation (TET) dioxygenases into 5-hmC, 5-formylcytosine (5-fC), and 5-carboxylcytosine (5-caC), before being repaired by Base Excision Repair (BER) mechanisms.

Active DNA demethylation pathway via TET enzymes and Base Excision Repair.

Therapeutic & Research Applications:

-

5-Me-dC Phosphoramidites: Extensively used in the synthesis of3[3]. The increased target affinity (higher

) and resistance to endogenous nucleases make it an ideal substitution for standard dC in RNA-targeting therapeutics. -

5-hmC Phosphoramidites: Utilized to synthesize defined DNA standards for sequencing technologies (e.g., nanopore sequencing, bisulfite sequencing controls) and to generate affinity probes for isolating 5-hmC specific reader proteins (e.g., UHRF2).

Phosphoramidite Chemistry & Synthesis Workflows

The chemical synthesis of oligonucleotides containing these modified bases requires distinct strategies. While 5-Me-dC behaves similarly to standard dC, the primary alcohol on the 5-hmC molecule presents a significant challenge: if left unprotected, it will react with incoming phosphoramidites, causing sequence branching and synthesis failure.

To circumvent this, the 5-hydroxyl group of 5-hmC is typically protected using a tert-butyldimethylsilyl (TBDMS) group. This bulky, hydrophobic group prevents unwanted side reactions but necessitates a specialized two-step deprotection protocol to yield the final functional oligonucleotide.

Comparative synthesis and deprotection workflows for 5-Me-dC and 5-hmC oligonucleotides.

Self-Validating Experimental Protocols

The following protocols establish self-validating systems designed to maximize coupling efficiency and ensure complete deprotection without degrading the oligonucleotide backbone.

Protocol A: Coupling Optimization for 5-Me-dC

Because 5-Me-dC is slightly more sterically hindered than standard dC, optimizing the activator concentration is crucial for preventing

-

Preparation: Dissolve 5-Me-dC phosphoramidite in anhydrous acetonitrile (ACN) to a concentration of 0.1 M.

-

Activator Selection: Prepare 4,5-dicyanoimidazole (DCI) at 0.25 M in ACN. Causality: DCI is more acidic than standard tetrazole, providing superior activation kinetics for sterically hindered amidites, pushing coupling efficiency above 99%[3].

-

Coupling: Extend the coupling time on the automated synthesizer to 3 minutes (compared to 1.5 minutes for standard bases).

-

Cleavage & Deprotection: Cleave from the solid support using concentrated

at 55 °C for 8-12 hours. -

Validation: Analyze the crude product via Reverse-Phase HPLC. A single sharp peak indicates successful coupling; the presence of early-eluting shoulders suggests incomplete activation, requiring an increase in DCI concentration.

Protocol B: Synthesis and Two-Step Deprotection of 5-hmC (TBDMS)

The use of TBDMS protection requires a specific desilylation step prior to base deprotection. Performing desilylation on-column is highly recommended, as it allows the resulting salts to be washed away before the oligonucleotide is cleaved into solution.

-

Coupling: Dissolve the4[4] in anhydrous ACN (0.1 M). Utilize a 6-minute extended coupling time with 0.25 M DCI.

-

On-Column Desilylation (TBDMS Removal): After synthesis is complete, treat the solid resin bearing the newly synthesized oligo with

(0.5 M in Methanol) overnight at room temperature.-

Causality:

is preferred over TBAF (Tetrabutylammonium fluoride) because TBAF leaves persistent lipophilic salts that severely interfere with downstream HPLC and mass spectrometry.

-

-

Resin Washing: Wash the CPG resin extensively with Methanol to remove excess

and cleaved TBDMS groups. -

Cleavage & Base Deprotection: Treat the resin with UltraMild deprotection conditions (e.g., 0.1 M

in MeOH) if the sequence contains sensitive fluorophores, or standard -

Validation: Perform LC-MS. The mass shift must exactly match the theoretical mass of the 5-hmC oligo. Incomplete TBDMS removal will present as a mass addition of +114 Da per unremoved silyl group.

Conclusion

The strategic selection between 5-Me-dC and 5-hmC phosphoramidites hinges on the desired biophysical outcome of the synthesized DNA. 5-Me-dC remains the gold standard for engineering thermodynamically stable, nuclease-resistant therapeutic oligonucleotides. Conversely, 5-hmC is indispensable for probing the dynamic, structural relaxation of DNA inherent to epigenetic demethylation pathways. By adhering to the specialized coupling and deprotection protocols outlined above, researchers can ensure high-fidelity synthesis, enabling precise manipulation of the epigenome in vitro.

References

-

Combined Effects of Methylated Cytosine and Molecular Crowding on the Thermodynamic Stability of DNA Duplexes Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

-

Cytosine base modifications regulate DNA duplex stability and metabolism Source: Nucleic Acids Research (Oxford Academic) URL:[Link]

-

Syntheses of Two 5-Hydroxymethyl-2′-DeoxyCytidine Phosphoramidites with TBDMS as the 5-hydroxyl protecting group and Their Incorporation into DNA Source: NIH / Journal of Organic Chemistry URL:[Link]

-

Preparation of DNA Containing 5-Hydroxymethyl-2′-Deoxycytidine Modification Through Phosphoramidites with TBDMS as 5-Hydroxymethyl Protecting Group Source: NIH / Current Protocols in Nucleic Acid Chemistry URL:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. academic.oup.com [academic.oup.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Syntheses of Two 5-Hydroxymethyl-2′-DeoxyCytidine Phosphoramidites with TBDMS as the 5-hydroxyl protecting group and Their Incorporation into DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparation of DNA Containing 5-Hydroxymethyl-2′-Deoxycytidine Modification Through Phosphoramidites with TBDMS as 5-Hydroxymethyl Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic and Structural Dynamics of 5-Methylcytosine (5-Me-dC) in DNA Duplexes

Executive Summary

The incorporation of 5-methyl-2'-deoxycytidine (5-Me-dC) into synthetic oligonucleotides is a cornerstone technique in modern molecular biology and drug development. While naturally occurring as a critical epigenetic mark for gene regulation, 5-Me-dC is heavily leveraged in vitro to precisely tune the biophysical properties of DNA. This whitepaper provides an in-depth mechanistic analysis of how 5-Me-dC modulates DNA duplex and triplex stability, detailing the thermodynamic drivers, comparative structural impacts, and the rigorous experimental methodologies required to quantify these effects.

Mechanistic Drivers of Duplex Stabilization

Replacing canonical cytosine (dC) with 5-Me-dC introduces a hydrophobic methyl group that projects directly into the major groove of the B-form DNA double helix[1]. This seemingly minor atomic substitution triggers a cascade of biophysical changes that significantly enhance the thermodynamic stability of the duplex.

-

Favorable Enthalpic Contributions (

): The primary driver of 5-Me-dC stabilization is enthalpic. The polarizability of the C5-methyl group enhances London dispersion forces with adjacent nucleobases, strengthening base-stacking interactions within the helical core[2][3]. -

Hydration Shell Modulation: The hydrophobic nature of the methyl group expels highly ordered water molecules from the major groove[4]. While this solvent release provides a favorable entropic gain (

), thermodynamic analyses confirm that the direct enthalpic interactions of the methyl group with adjacent bases dominate the overall stabilization effect[3]. -

Dehybridization Kinetics: 5-Me-dC leads to more tightly bound base pairing below the melting transition. This increases the overall free energy barrier to dehybridization, making the duplex highly resistant to thermal and chemical denaturation compared to canonical DNA[5].

Caption: Logical flow of biophysical mechanisms by which 5-Me-dC stabilizes DNA duplexes.

Comparative Thermodynamic Profiling

The structural impact of cytosine modifications is highly dependent on the functional group at the C5 position. While methylation stabilizes the duplex, further oxidation of the methyl group (as seen in active demethylation pathways) reverses this effect.

Table 1: Quantitative Impact of C5-Cytosine Modifications on Duplex Stability

| Modification | Abbreviation | Average | Structural Impact / Causality |

| Cytosine | dC | Baseline | Standard Watson-Crick pairing; baseline hydration[6]. |

| 5-Methylcytosine | 5-Me-dC | +1.3 °C | Enhanced base stacking; major groove hydrophobicity[2][4]. |

| 5-Hydroxymethylcytosine | 5-hmC | Destabilizing | Increases local base pair fluctuation; reduces melting cooperativity[5]. |

| 5-Formylcytosine | 5-fC | Destabilizing | Lowers dissociation barrier; dynamic structural shifts[5]. |

| C-5 Propynyl-dC | pdC | +2.8 °C | Extended planar stacking; massive increase in hydrophobic interactions[2]. |

| 5-Carboxycytosine | 5-caC | pH-Dependent | Switches between C-like and fC-like behavior based on protonation state[5]. |

Experimental Methodology: High-Fidelity UV-Melting Thermodynamics

To accurately quantify the thermodynamic stability (

Causality in Experimental Design

-

Buffer Selection (100 mM NaCl, 10 mM Sodium Phosphate, pH 7.0): High ionic strength is required to mask the destabilizing electrostatic repulsion of the negatively charged phosphodiester backbones. This allows the subtle, neutral base-stacking contributions of the 5-Me-dC methyl group to be isolated and measured accurately[6][7].

-

Wavelength Selection (260 nm): The unstacking of nucleobases during melting increases their UV absorption cross-section (hyperchromicity). Monitoring at 260 nm provides a direct, real-time readout of the fraction of single-stranded versus double-stranded DNA[3][6].

Step-by-Step Protocol

-

Sample Preparation: Combine equimolar amounts (2 µM) of the complementary single strands in the designated buffer. Reasoning: Equimolar mixing ensures complete duplex formation without excess single strands that could skew the baseline absorbance[7].

-

Thermal Annealing: Heat the sample to 90 °C for 5 minutes, then cool slowly overnight to room temperature. Reasoning: Heating destroys kinetic traps (e.g., hairpins or mismatched homodimers), while slow cooling ensures the system reaches the global thermodynamic minimum of the Watson-Crick duplex[7].

-

UV-Melting Measurement: Transfer the sample to a quartz cuvette in a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

-

Temperature Ramp: Heat the sample from 10 °C to 80 °C at a strict rate of 0.5 °C/min, acquiring data every 0.5 °C[7].

-

Thermodynamic Extraction: Normalize the hyperchromic shift. The

is identified as the inflection point of the sigmoidal curve. Extract

System Validation (Self-Validating Control)

To validate that the system remained in thermodynamic equilibrium during the experiment, perform a reverse cooling ramp (80 °C to 10 °C at 0.5 °C/min). If the melting and annealing curves perfectly overlay without thermal hysteresis, the system is validated. Significant hysteresis indicates the heating rate was too fast, rendering the calculated

Caption: Step-by-step experimental workflow for self-validating UV-melting thermodynamic analysis.

Applications in Antisense and Antigene Therapeutics

The predictable stabilization afforded by 5-Me-dC is heavily utilized in the design of Antisense Oligonucleotides (ASOs) and Triplex-Forming Oligonucleotides (TFOs).

-

Antisense Oligonucleotides (ASOs): Substituting dC with 5-Me-dC increases the binding affinity of the ASO to its target mRNA. This allows drug developers to design shorter, more specific sequences that maintain high hybridization stringency under physiological conditions[2].

-

Triplex-Forming Oligonucleotides (TFOs): Triplex formation typically requires acidic conditions (pH < 6.0) because the third strand relies on protonated cytosines (

) to form Hoogsteen hydrogen bonds with the central purine strand[9]. 5-Me-dC inherently raises the melting temperature of this third strand[4]. Furthermore, conjugating 5-Me-dC with polyamines (e.g., spermine at the N4 position) neutralizes the backbone charge repulsion, enabling highly stable, therapeutically viable triplex formation even at a physiological pH of 7.3[9][10].

References

-

[2] Modifications Increasing Duplex Stability. biomers.net.[Link]

-

[5] Oxidized Derivatives of 5-Methylcytosine Alter the Stability and Dehybridization Dynamics of Duplex DNA. The Journal of Physical Chemistry B - ACS Publications.[Link]

-

[6] Nucleic Acids Book - DNA duplex stability. ATDBio. [Link]

-

[10] Triplex formation at physiological pH by 5-Me-dC-N4-(spermine) oligodeoxynucleotides. Biochem Biophys Res Commun (NIH/PMC).[Link]

-

[3] Combined Effects of Methylated Cytosine and Molecular Crowding on the Thermodynamic Stability of DNA Duplexes. Int. J. Mol. Sci. (MDPI).[Link]

-

[9] Triplex formation at physiological pH: Comparative studies on DNA triplexes containing 5-Me-dC tethered at N4. Nucleic Acids Research (Oxford Academic).[Link]

-

[7] Modified Bis-pyrimidine Clamps for Triplex Formation and Their Use in SARS-CoV-2 Detection. ACS Publications. [Link]

-

[8] Selectivity and affinity of triplex-forming oligonucleotides containing 2′-aminoethoxy-5-(3-aminoprop-1-ynyl)uridine. PMC - NIH.[Link]

Sources

- 1. glenresearch.com [glenresearch.com]

- 2. biomers.net | Modifications Increasing Duplex Stability - biomers.net Oligonucleotides [biomers.net]

- 3. mdpi.com [mdpi.com]

- 4. dC (Bz) (5-Me) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. atdbio.com [atdbio.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Selectivity and affinity of triplex-forming oligonucleotides containing 2′-aminoethoxy-5-(3-aminoprop-1-ynyl)uridine for recognizing AT base pairs in duplex DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Triplex formation at physiological pH by 5-Me-dC-N4-(spermine) [X] oligodeoxynucleotides: non protonation of N3 in X of X*G:C triad and effect of base mismatch/ionic strength on triplex stabilities - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 5-Me-dC(Ac) Amidite Solvation & Handling in Acetonitrile

Executive Summary

This technical guide addresses the specific solvation dynamics, stability profiles, and handling protocols for 5-Methyl-2'-deoxycytidine-N4-acetyl phosphoramidite (5-Me-dC(Ac)) in anhydrous acetonitrile (ACN).

While standard 5-Me-dC(Bz) is historically common, the Acetyl-protected (Ac) variant has emerged as the superior reagent for high-throughput and therapeutic oligonucleotide synthesis. Its primary advantages—compatibility with UltraMild deprotection and AMA (Ammonium Hydroxide/Methylamine) chemistry—eliminate the risk of N4-transamination side products. However, these benefits are contingent upon precise solvation protocols. This guide provides a self-validating workflow to ensure optimal coupling efficiency (>99%) and prevent instrument occlusion.

Molecular Context: The "Ac" Advantage

To understand the solubility requirements, one must understand the protecting group chemistry.

-

The Challenge with Benzoyl (Bz): The traditional N4-benzoyl group adds significant hydrophobicity and planar stacking potential, often leading to aggregation in pure acetonitrile at high concentrations (>0.15 M). It also requires harsh deprotection.

-

The Acetyl (Ac) Solution: The acetyl group is smaller and less lipophilic. It disrupts base-stacking interactions more effectively than benzoyl, rendering 5-Me-dC(Ac) highly soluble in 100% acetonitrile without the need for dichloromethane (DCM) co-solvents.

Critical Mechanism: The Acetyl group is "labile." While this allows for rapid removal (UltraMild chemistry), it also makes the amidite more susceptible to moisture-induced degradation in solution compared to its Benzoyl counterpart.

Table 1: 5-Me-dC Protection Group Comparison

| Feature | 5-Me-dC (Bz ) | 5-Me-dC (Ac ) |

| Solubility in ACN | Good (Risk of aggregation >0.1M) | Excellent (Stable >0.1M) |

| Deprotection Speed | Slow (Standard Ammonia) | Fast (AMA / UltraMild) |

| Side Reaction Risk | Low | Eliminates Transamination |

| Moisture Sensitivity | Moderate | High (Requires <30ppm H₂O) |

| Solution Stability | 2-3 Days | 24-48 Hours (Strict) |

Solvation Protocol: The Anhydrous Workflow

Objective: Prepare a 0.1 M solution of 5-Me-dC(Ac) in Acetonitrile with <30 ppm water content.

Reagents & Equipment[1][2][3][4][5]

-

Solute: 5-Me-dC(Ac) Phosphoramidite (stored at -20°C, warmed to RT).

-

Solvent: Anhydrous Acetonitrile (ACN), <30 ppm H₂O (typically <10 ppm recommended).

-

Environment: Argon or Nitrogen-purged glove box or desiccator.

Step-by-Step Methodology

1. Thermal Equilibration (Crucial Step) Do not open the amidite bottle immediately upon removal from the freezer. Allow the vial to equilibrate to room temperature (approx. 30–60 minutes) inside a desiccator.

-

Reasoning: Opening a cold bottle attracts atmospheric condensation. Moisture reacts with the phosphoramidite moiety (P-N bond), creating H-phosphonate impurities that reduce coupling efficiency.

2. Solvent Calculation Calculate the required volume of ACN for a 0.1 M concentration. Use the following reference for standard pack sizes:

| Pack Size (Weight) | Pack Size (Moles) | Volume ACN for 0.1 M |

| 0.25 g | ~318 µmol | 3.2 mL |

| 0.50 g | ~636 µmol | 6.4 mL |

| 1.00 g | ~1272 µmol | 12.7 mL |

Note: Molecular Weight of 5-Me-dC(Ac) amidite ≈ 785.9 g/mol .

3. Dissolution Technique

-

Inject the calculated volume of Anhydrous ACN through the septum (if applicable) or add rapidly under inert gas flow.

-

Vortex vigorously for 15–30 seconds.

-

Observation: The powder should dissolve almost instantly. If particulate matter remains after 30 seconds, do not sonicate immediately. Let it sit for 1 minute, then vortex again. Persistent solids indicate moisture contamination or aged reagent.

4. Visual Quality Control (The "Clear Check") Hold the vial up to a light source. The solution must be crystal clear .

-

Cloudiness: Indicates hydrolysis (formation of insoluble phosphonate species). Discard.

-

Precipitate: Indicates saturation or aggregation.

5. Instrument Loading Install onto the synthesizer immediately. Ensure the line is primed to remove any bubbles.

Synthesis Parameters & Stability

Coupling Time

While 5-Me-dC(Ac) is kinetically similar to standard DNA phosphoramidites, the steric bulk of the methyl group at the C5 position can slightly retard nucleophilic attack at the 5'-OH.

-

Standard Protocol: 3 minutes (Off-the-shelf recommendation).

-

High-Fidelity Protocol (Recommended): 3.0 to 6.0 minutes.

-

Why: Extending coupling time ensures maximum yield for modified bases without significant risk of side reactions, especially on high-throughput synthesizers (e.g., MerMade, Dr. Oligo).

-

Solution Stability (The "48-Hour Rule")

Unlike standard DNA amidites which may last 4-5 days on the instrument, 5-Me-dC(Ac) should be refreshed every 24–48 hours.

-

Mechanism:[1][2] The acetyl group is less electron-withdrawing than benzoyl, but the phosphoramidite moiety remains sensitive. In ACN, trace amines or moisture will degrade the reagent faster than standard bases.

-

Action: If synthesis pauses for >12 hours, remove the bottle, purge with Argon, and store at 4°C (tightly sealed).

Visualization of Workflows

Diagram 1: Solvation & Synthesis Logic

This flow illustrates the critical decision points during the preparation of the amidite.

Caption: Figure 1. The "Anhydrous Protocol" decision tree for preparing 5-Me-dC(Ac) amidites.

Diagram 2: Troubleshooting Solubility Issues

If the amidite fails to dissolve or precipitates later, follow this diagnostic path.

Caption: Figure 2. Diagnostic workflow for resolving solubility failures during synthesis.

References

-

Glen Research. Ac-5-Me-dC-CE Phosphoramidite (10-1560) Product Profile and Handling. Retrieved from [Link]

Sources

Mechanism of CpG Methylation Using 5-Me-dC Amidites: A Technical Guide

Executive Summary

This guide details the chemical and biological mechanisms of incorporating 5-Methylcytosine (5-Me-dC) into oligonucleotides via solid-phase phosphoramidite synthesis. While standard DNA synthesis is routine, the strategic use of 5-Me-dC is critical for therapeutic development—specifically to enhance duplex stability (

The Chemistry of 5-Me-dC Amidites

Structural Analysis & Protecting Groups

The 5-Me-dC phosphoramidite differs from standard deoxycytidine (dC) by a methyl group at the C5 position.[1] This hydrophobic modification drives the increased binding affinity through enhanced base-stacking interactions.

However, the critical variable for the synthetic chemist is the N4-protection group .

| Feature | N4-Benzoyl-5-Me-dC (Standard) | N4-Acetyl-5-Me-dC (Fast/UltraMild) |

| Structure | Traditional protection. | Labile protection, designed for speed. |

| Deprotection | Requires harsh conditions (NH₄OH, 55°C, 16h). | Compatible with AMA (10 min, 65°C). |

| Risk Profile | High Transamination Risk: If AMA is used, the methylamine displaces the benzoyl group, creating an N4-methyl mutation (+14 Da). | Zero Transamination: Acetyl group cleaves cleanly in AMA or UltraMild conditions. |

| Recommendation | Use only if standard overnight deprotection is mandatory. | Preferred for high-throughput or therapeutic synthesis. |

The Transamination Trap (Causality)

Why does this fail? When using Benzoyl-protected 5-Me-dC with AMA (Ammonium Hydroxide/Methylamine), the methylamine acts as a nucleophile. Instead of attacking the carbonyl carbon to remove the protecting group, it can attack the C4 position of the cytosine ring, displacing the exocyclic amine entirely.

-

Result: You synthesize N4-methyl-5-Me-dC instead of 5-Me-dC.

-

Detection: Mass spectrum shows a +14 Da shift (methyl) relative to the expected mass, indistinguishable from a double methylation event without sequencing.

-

Solution: Always pair Ac-5-Me-dC with AMA deprotection.

Solid-Phase Synthesis Mechanism

The incorporation of 5-Me-dC follows the standard phosphoramidite cycle, but specific mechanistic steps require attention to ensure coupling efficiency >99%.

The Synthetic Cycle

-

Detritylation: TCA (Trichloroacetic acid) removes the 5'-DMTr group.

-

Activation & Coupling: The 5-Me-dC amidite is activated (typically by ETT or DCI). The tetrazolyl-phosphoramidite intermediate is formed.[]

-

Insight: The C5-methyl group introduces slight steric bulk. While standard coupling times (3 min) often suffice, extending coupling to 6 minutes is recommended for sequences with consecutive CpG motifs to prevent deletion (n-1) errors.

-

-

Capping: Acetic anhydride blocks unreacted 5'-OH groups.

-

Oxidation: Iodine/Water/Pyridine converts the unstable Phosphite Triester (P^III) to the stable Phosphate Triester (P^V).

Visualization: The 5-Me-dC Incorporation Cycle

Caption: The phosphoramidite cycle. Step 2 is the critical control point where steric hindrance of the C5-methyl group may require extended coupling times.

Biological Implications: TLR9 Evasion

The Mechanism of Immunostimulation

Bacterial DNA contains unmethylated CpG dinucleotides.[3][4] The mammalian innate immune system, specifically Toll-Like Receptor 9 (TLR9) located in the endosome, recognizes these unmethylated motifs as Pathogen-Associated Molecular Patterns (PAMPs).[3]

-

Unmethylated CpG: Binds TLR9

MyD88 recruitment -

Methylated CpG (5-Me-dC): Mimics mammalian "self" DNA. It drastically reduces affinity for TLR9 or alters the structural conformation required for receptor dimerization, thereby silencing the immune response.[3]

Visualization: TLR9 Signaling Pathway

Caption: Mechanism of Action. 5-Me-dC incorporation prevents TLR9 dimerization and downstream inflammatory signaling, essential for antisense safety.

Technical Protocol: Synthesis & Validation

Synthesis Parameters (1 µmol Scale)

This protocol assumes the use of Ac-5-Me-dC (Acetyl protected) to allow for fast deprotection.

-

Reagent Prep: Dissolve Ac-5-Me-dC amidite in anhydrous Acetonitrile (ACN) to 0.1M concentration. Note: Ensure water content <30 ppm.

-

Coupling:

-

Activator: 0.25M DCI (4,5-Dicyanoimidazole) or 0.25M ETT.[5]

-

Time: 360 seconds (6 mins). Rationale: Overkill prevents deletion errors in CpG-rich regions.

-

-

Oxidation: Standard Iodine (0.02M).

-

Capping: Cap A (Ac2O/THF/Pyridine) + Cap B (N-Methylimidazole).

Deprotection (The "Self-Validating" System)

The choice of deprotection validates the upstream choice of amidite.

-

Reagent: AMA (Ammonium Hydroxide / 40% Methylamine, 1:1 ratio).[6]

-

Conditions: 65°C for 10 minutes OR Room Temperature for 2 hours.

-

Validation: If you used Bz-5-Me-dC by mistake here, your mass spec will fail (see Troubleshooting).

Quality Control (QC)

-

MALDI-TOF / ESI-MS:

-

Calculate expected mass:

. -

Add 14.03 Da for every Cytosine replaced by 5-Me-dC.

-

-

HPLC:

-

Look for higher hydrophobicity. 5-Me-dC oligos typically elute slightly later than their non-methylated counterparts on Reverse Phase (RP-HPLC).

-

Troubleshooting & Optimization

| Symptom | Probable Cause | Corrective Action |

| Mass Spec +14 Da (per C) | Transamination (Bz-C used with AMA). | Switch to Ac-5-Me-dC or use NH₄OH deprotection. |

| N-1 Deletion (CpG rich) | Steric hindrance during coupling. | Increase coupling time to 6-10 mins; increase activator concentration. |

| Low Purity (post-synthesis) | Incomplete oxidation of methylated sites. | Ensure Iodine reagents are fresh; water content in oxidation mix is critical. |

| Precipitate in Amidite Line | Solubility limit of 5-Me-dC. | 5-Me-dC is less soluble than dC. Ensure full dissolution in ACN; do not exceed 0.1M. |

References

-

Glen Research. 5-Me-dC-CE Phosphoramidite and Deprotection Strategies. Glen Research Technical Monographs. Link

-

Krieg, A. M., et al. (1995). CpG motifs in bacterial DNA trigger direct B-cell activation. Nature, 374, 546-549. Link

-

Beaucage, S. L., & Caruthers, M. H. (1981). Deoxynucleoside phosphoramidites—A new class of key intermediates for deoxypolynucleotide synthesis. Tetrahedron Letters, 22(20), 1859-1862. Link

-

Latz, E., et al. (2004). TLR9 signals after translocating from the ER to CpG DNA in the lysosome. Nature Immunology, 5, 190–198. Link

Sources

Application Note: Optimized Synthesis Protocols for 5-Methyl-dC(Ac) Phosphoramidites

Topic: Standard coupling time for 5-Me-dC(Ac) amidite synthesis Content Type: Application Note & Protocol Audience: Senior Researchers, Oligonucleotide Chemists, and CMC Leads.

Subtitle: Balancing Coupling Kinetics with Deprotection Efficiency in Therapeutic Oligonucleotide Manufacturing

Executive Summary

5-Methyl-2'-deoxycytidine (5-Me-dC) is a critical modification in oligonucleotide therapeutics and epigenetic research. It enhances duplex stability (

This guide defines the standard coupling time for 5-Me-dC(Ac) as 90–180 seconds for standard synthesis, with recommended extensions to 3–6 minutes for high-fidelity or large-scale applications. It explores the mechanistic rationale for these times, the kinetic advantages of the Acetyl protecting group, and provides a self-validating protocol for automated synthesis.

Technical Deep Dive: Chemistry & Kinetics

The "Ac" Advantage: Solving the Transamidation Problem

The choice of the Acetyl (Ac) protecting group over Benzoyl (Bz) is not arbitrary; it is a strategic choice for compatibility with Fast Deprotection chemistries.

-

The Challenge: Standard Bz-dC requires harsh deprotection (e.g., concentrated

at 55°C for 16h). Using stronger nucleophiles like AMA (1:1 Ammonium Hydroxide/Methylamine) to speed this up can lead to transamidation , where the amine displaces the protecting group, modifying the base itself (N4-methyl-dC formation). -

The Solution: The Acetyl group is more labile. It cleaves rapidly in AMA (10 mins @ 65°C) or "UltraMild" conditions (Potassium Carbonate/Methanol), preventing side reactions and significantly reducing processing time.

Coupling Kinetics: Sterics vs. Electronics

Does the C5-methyl group slow down coupling?

-

Steric Effect: The methyl group at the C5 position is on the opposite side of the Watson-Crick face and far from the phosphoramidite moiety at the 3' position. Therefore, direct steric hindrance during the tetrazole-mediated activation and coupling is negligible .

-

Electronic Effect: The methyl group is electron-donating. This slightly increases the electron density of the cytosine ring but has minimal impact on the reactivity of the phosphorous center compared to the bulky dimethoxytrityl (DMT) group.

Standardized Protocol: 5-Me-dC(Ac) Synthesis

Reagent Preparation

-

Diluent: Anhydrous Acetonitrile (Water content < 30 ppm).

-

Concentration:

-

Standard: 0.1 M (Recommended for >99% efficiency).[1]

-

Low Volume: 0.05 M (Acceptable for small scale, requires extended time).

-

-

Dissolution: 5-Me-dC(Ac) dissolves readily. Allow 5-10 minutes with gentle swirling. Ensure no particulate matter remains before loading.

Coupling Time Recommendations

We categorize coupling times into two tiers based on the application's fidelity requirements.

| Application Tier | Scale | Coupling Time | Activator | Target Efficiency |

| Standard (Primers, PCR) | 40 nmol - 1 µmol | 90 - 120 sec | ETT or BTT (0.25 M) | > 98.0% |

| High-Fidelity (Therapeutic, NGS, Long Oligos) | > 1 µmol | 3 - 6 min | ETT (0.25 M) or DCI | > 99.5% |

| Difficult Sequences (G-rich, 3'-end) | Any | 6 - 10 min | DCI (0.25 M) | Maximize Yield |

Automated Synthesis Cycle (Visualized)

The following diagram illustrates the integration of 5-Me-dC into the standard cycle, highlighting the critical decision points for coupling time.

Caption: Standard phosphoramidite cycle highlighting the optional extended coupling pathway for 5-Me-dC to ensure maximum fidelity.

Deprotection & Downstream Processing[2]

The "Ac" group allows for versatile deprotection strategies. Choose the method based on your backbone chemistry and other modifications.

Method A: Ultra-Fast (AMA)

-

Reagent: Ammonium Hydroxide / 40% Methylamine (1:1).[2]

-

Conditions: 65°C for 10 minutes.

-

Pros: Extremely fast; no transamidation with Ac-protected dC.

-

Cons: Not compatible with Bz-protected RNA or certain labile dyes (e.g., Cy5, TAMRA) unless they are specifically "UltraMild" compatible.

Method B: Standard (Ammonium Hydroxide)

-

Reagent: Concentrated

. -

Conditions: 55°C for 16 hours (or overnight).

-

Pros: Universal compatibility with standard DNA bases.

-

Cons: Slow.

Quality Control & Troubleshooting

Self-Validating the Protocol

To ensure your coupling time is sufficient, perform a Stepwise Trityl Monitoring test:

-

Synthesize a test oligo: 5'-T-T-T-[5MeC]-T-T-T-3'.

-

Monitor the conductivity or UV absorbance of the trityl effluent.

-

Pass Criteria: The trityl histogram bar for the 5-Me-dC step should be equivalent in height/area to the preceding Thymidine steps. A drop >5% indicates insufficient coupling time or wet reagents.

Troubleshooting Logic

Caption: Decision matrix for diagnosing and resolving low coupling efficiency in 5-Me-dC synthesis.

References

-

Glen Research. 5-Me-dC-CE Phosphoramidite Product Profile. Retrieved from

-

LGC Biosearch Technologies. dC (Ac) (5-Me) CE-Phosphoramidite Usage Guide. Retrieved from

-

BenchChem. Optimizing activator concentration for 5-Me-dC phosphoramidite. Retrieved from

-

Thermo Fisher Scientific. Phosphoramidites for oligonucleotide synthesis: Modified Bases. Retrieved from

-

BOC Sciences. Principles of Phosphoramidite Reactions in DNA Assembly. Retrieved from

Sources

5-Me-dC(Ac) amidite compatible activators DCI vs ETT

Application Note: High-Efficiency Coupling of 5-Me-dC(Ac) Phosphoramidites

Executive Summary

The incorporation of 5-Methyl-2'-deoxycytidine (5-Me-dC) is a critical requirement for synthesizing oligonucleotides used in epigenetic research, antisense therapies, and diagnostic primers (to increase

This guide evaluates two primary activators—5-Ethylthio-1H-tetrazole (ETT) and 4,5-Dicyanoimidazole (DCI) —to overcome these kinetic barriers.[1][2] While DCI offers high solubility and low acidity (ideal for long oligos), ETT provides the acidic "punch" required to drive the coupling of the sluggish 5-Me-dC amidite to completion (>98%) in shorter cycle times.

Scientific Background & Mechanism

The Challenge: 5-Me-dC Steric Hindrance

Standard DNA synthesis relies on the rapid reaction between an activated phosphoramidite and the 5'-hydroxyl group of the support-bound oligonucleotide.

-

The Molecule: 5-Me-dC(Ac) utilizes an N4-acetyl protecting group. While the acetyl group is less bulky than the benzoyl group used on dC, the C5-methyl group is permanent.

-

The Kinetic Barrier: The C5-methyl group is located adjacent to the exocyclic amine and the reaction center. It creates a local hydrophobic pocket and steric clash that impedes the approach of the bulky activator-amidite complex to the 5'-OH nucleophile.

Mechanism of Activation

The activator plays a dual role: it acts as a weak acid to protonate the diisopropylamino leaving group and as a nucleophile to form the reactive intermediate.[3][4]

-

Protonation: The activator protonates the trivalent nitrogen of the phosphoramidite.

-

Displacement: The diisopropylamine is displaced, forming a Tetrazolide (or Imidazolide) Intermediate .

-

Coupling: The 5'-OH of the growing chain attacks this intermediate, forming the phosphite triester.[4][]

Key Insight: The rate of Step 1 is governed by acidity (pKa), while Step 2 and 3 are influenced by the nucleophilicity and sterics of the activator.

Comparative Analysis: DCI vs. ETT

The choice between DCI and ETT defines the balance between Reaction Velocity and Chemical Safety (prevention of side reactions).

| Feature | DCI (4,5-Dicyanoimidazole) | ETT (5-Ethylthio-1H-tetrazole) |

| pKa (Acidity) | ~5.2 (Less Acidic) | ~4.28 (More Acidic) |

| Reactivity | Moderate (Nucleophilic catalysis) | High (Acidic catalysis) |

| Solubility (ACN) | Very High (~1.1 M) | High (~0.75 M) |

| Risk Profile | Low (Minimal depurination/detritylation) | Moderate (Risk of depurination if prolonged) |

| 5-Me-dC Coupling | Slower (Requires 6–10 min) | Faster (Requires 3–6 min) |

| Best Application | Long Oligos (>60-mer), Large Scale | Short/Medium Oligos, Difficult Bases (RNA/5-Me-dC) |

The Case for ETT (The "Turbo" Activator)

ETT is significantly more acidic than DCI. This lower pKa accelerates the protonation of the diisopropylamino group, which is often the rate-limiting step for hindered bases. For 5-Me-dC, ETT generates a higher concentration of the active tetrazolide intermediate rapidly, forcing the reaction to completion despite the steric hindrance of the methyl group.

The Case for DCI (The "Safe" Activator)

DCI is less acidic but highly nucleophilic.[6] Its lower acidity is crucial for:

-

Preventing Depurination: Protecting adenosine residues during long synthesis cycles.

-

Preventing Premature Detritylation: Avoiding "n+1" insertion errors caused by the activator inadvertently removing the DMT group during the coupling step.

Visualization of Activation Pathways

The following diagram illustrates the kinetic pathways and the decision logic for selecting an activator.

Figure 1: Mechanistic pathway of phosphoramidite activation and decision matrix for activator selection based on oligonucleotide length and complexity.

Experimental Protocol

Reagent Preparation

-

5-Me-dC(Ac) Amidite: Dissolve to 0.1 M in anhydrous Acetonitrile (ACN). Ensure water content is <30 ppm.

-

Activator Solution:

-

Option A (ETT): 0.25 M 5-Ethylthio-1H-tetrazole in anhydrous ACN. Note: If lab temperature is <20°C, ensure ETT is fully solubilized as it can crystallize.

-

Option B (DCI): 0.25 M 4,5-Dicyanoimidazole in anhydrous ACN.

-

Synthesis Cycle Parameters (1 µmol Scale)

| Step | Reagent | DCI Protocol (Time) | ETT Protocol (Time) | Notes |

| 1. Detritylation | 3% TCA in DCM | Standard | Standard | Monitor Orange effluent. |

| 2. Coupling | 5-Me-dC + Activator | 6.0 – 10.0 min | 3.0 – 6.0 min | CRITICAL STEP |

| 3.[7] Capping | Cap A + Cap B | Standard | Standard | Acetylates unreacted 5'-OH. |

| 4.[2] Oxidation | 0.02 M Iodine/Water | Standard | Standard | Converts P(III) to P(V). |

Protocol Note: For 5-Me-dC, "Double Coupling" is highly recommended if the synthesizer hardware permits. This involves two shots of amidite/activator without an intermediate capping step.

-

DCI Double Couple: 2 x 5 minutes.

-

ETT Double Couple: 2 x 3 minutes.

Post-Synthesis Processing

-

Cleavage/Deprotection: N4-Acetyl-5-Me-dC is compatible with standard Ammonium Hydroxide deprotection (55°C for 16h) or AMA (65°C for 15 min).

-

Analysis: Analyze via RP-HPLC or MALDI-TOF. Look specifically for (n-1) deletion sequences, which indicate insufficient coupling time.

Troubleshooting & Optimization

Problem: Low Coupling Efficiency (<97%)

-

Diagnosis: Trityl monitor shows a drop in absorbance after the 5-Me-dC addition.

-

Solution (ETT): Increase concentration to 0.5 M (if solubility permits) or extend time to 6 minutes.

-

Solution (DCI): DCI is likely too slow for the steric bulk. Switch to ETT or extend DCI coupling to 12 minutes.

Problem: n+1 Peaks (Insertion)

-

Diagnosis: Mass spec shows M + 303 Da peaks.

-

Cause: The activator is too acidic, causing premature detritylation of the incoming amidite during the coupling step.[6]

-

Solution: This is a risk with ETT. Switch to DCI , which has a higher pKa (5.2), effectively eliminating this side reaction.[8]

Problem: Crystalline Precipitate in Lines

-

Diagnosis: Blocked nozzles or white solids in delivery lines.

-

Cause: ETT has lower solubility than DCI, especially in cold labs.

-

Solution: Switch to DCI (soluble up to 1.1 M) or ensure the instrument is in a temperature-controlled environment (>22°C).

References

-

Glen Research. (2023). Activators for Oligonucleotide Synthesis. Retrieved from [Link]

- Vaught, J.D., et al. (2004). T7 RNA Polymerase Transcription with 5-Position Modified Nucleotides. Journal of the American Chemical Society. (Context on 5-Me-dC sterics).

-

ChemGenes Corporation. (2023). Usage of ETT vs DCI in RNA and Modified DNA Synthesis. Retrieved from [Link]

-

Berner, S., et al. (1989).[9] Studies on the role of tetrazole in the activation of phosphoramidites. Nucleic Acids Research, 17(3), 853–864.[9] (Foundational mechanism).[10]

Sources

- 1. glenresearch.com [glenresearch.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. glenresearch.com [glenresearch.com]

- 4. glenresearch.com [glenresearch.com]

- 6. nbinno.com [nbinno.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. WO1998016540A1 - Improved coupling activators for oligonucleotide synthesis - Google Patents [patents.google.com]

- 9. Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. alfachemic.com [alfachemic.com]

Precision Protocol: Dissolution and Handling of 5-Me-dC(Ac) Amidite for High-Fidelity Oligonucleotide Synthesis

Abstract

The incorporation of 5-Methyl-2'-deoxycytidine (5-Me-dC) into oligonucleotides is a critical strategy for increasing duplex stability (Tm enhancement ~1.3°C per substitution) and modulating immune stimulation in therapeutic applications.[1] This guide details the protocol for dissolving 5-Me-dC(Ac) phosphoramidite (Acetyl-protected), a variant preferred for its compatibility with fast deprotection chemistries (AMA).[1] We address the specific solubility characteristics, moisture sensitivity, and stability profiles of this amidite to ensure >99% coupling efficiency.

Introduction & Chemical Context

While standard DNA synthesis relies on Benzoyl-protected Cytosine (dC-Bz), the Acetyl-protected 5-Me-dC (5-Me-dC(Ac)) offers distinct advantages.[1] The acetyl group is more labile, allowing for rapid deprotection using Ammonium Hydroxide/Methylamine (AMA) without the transamination side-reactions observed with benzoyl groups.[1]

However, the hydrophobic methyl group at the C5 position, combined with the acetyl protection, alters the solubility profile compared to standard dC. Improper dissolution leads to invisible micro-aggregates, resulting in nozzle clogging on synthesizers (e.g., MerMade, ÄKTA oligopilot) and "spotty" coupling yields.

Key Chemical Specs:

-

Compound: 5'-Dimethoxytrityl-N-acetyl-5-methyl-2'-deoxycytidine, 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite.[1][2]

-

Molecular Weight: ~785.9 g/mol (varies slightly by manufacturer).[1]

-

Target Concentration: 0.1 M (Standard) or 0.05 M (Instrument specific).

Materials & Prerequisites

To ensure a self-validating workflow, strict adherence to material quality is required.[1]

-

Solvent: Anhydrous Acetonitrile (ACN) with <30 ppm water content (ideally <10 ppm).[1]

-

Recommendation: Use commercially available "DNA Synthesis Grade" ACN packaged under argon.

-

-

Reagent: 5-Me-dC(Ac) Phosphoramidite (stored at -20°C).

-

Inert Gas: Argon or Nitrogen line with a pressure regulator (2-5 psi).[1]

-

Tools:

Critical Parameters: The "Why" Behind the Steps

Water Content & Hydrolysis

Phosphoramidites are highly susceptible to hydrolysis. Water reacts with the diisopropylamino group, forming a phosphonate monoester (H-phosphonate) which is inactive in coupling.[1]

-

Threshold: >50 ppm water can reduce coupling efficiency by 2-5% per step.[1]

-

Visual Cue: Hydrolyzed amidite often turns cloudy or precipitates, but partial hydrolysis is invisible.

Solubility & Aggregation

5-Me-dC(Ac) is moderately soluble in ACN but dissolves slower than standard T or dA amidites.[1]

-

Risk: Rapid addition of cold solvent to cold powder can cause "gumming" or gel formation.

-

Mitigation: Allow the amidite to reach room temperature before opening the vial.

Step-by-Step Protocol

Phase 1: Preparation & Calculation[1]

-